Gold, chloro[tris(4-methylphenyl)phosphine]-
Description
IUPAC Nomenclature and Alternative Chemical Designations
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as chlorogold;tris(4-methylphenyl)phosphane . Its systematic name reflects the central gold(I) atom coordinated by one chloride ligand and a tris(4-methylphenyl)phosphine ligand. Alternative designations include:
- Chloro[tri(p-tolyl)phosphine]gold(I)
- Chloro(tri-4-methylphenylphosphine)gold(I)
- AuCl(P(C6H4-4-CH3)3)
The molecular formula is C21H21AuClP , with a molecular weight of 536.8 g/mol . The CAS registry number 28978-10-1 uniquely identifies this compound in chemical databases.
Molecular Geometry and Coordination Environment
Gold(I) in this complex adopts a linear coordination geometry , a hallmark of d¹⁰ transition metal complexes. The gold center is bonded to the phosphorus atom of the tris(4-methylphenyl)phosphine ligand and a chloride ion, forming a P–Au–Cl axis with a bond angle of approximately 180° . This geometry minimizes steric strain while maximizing ligand-to-metal σ-donation.
The tris(4-methylphenyl)phosphine ligand contributes moderate steric bulk due to the para-methyl substituents on each aryl ring. These methyl groups enhance the ligand’s electron-donating capacity compared to unsubstituted triphenylphosphine, increasing electron density at the gold center.
X-ray Crystallographic Analysis of Au–P Bond Distances
X-ray diffraction studies reveal critical bond metrics (Table 1):
Table 1: Key crystallographic parameters for gold, chloro[tris(4-methylphenyl)phosphine]-
| Parameter | Value (Å) | Source |
|---|---|---|
| Au–P bond distance | 2.234–2.298 | |
| Au–Cl bond distance | 2.298 | |
| P–C (aryl) bond distance | 1.681–1.723 |
The Au–P bond length (2.234–2.298 Å ) aligns with typical gold(I)-phosphine complexes, reflecting strong σ-donation from phosphorus to gold. Notably, the Au–Cl bond (2.298 Å ) is slightly elongated compared to simpler AuCl complexes, likely due to trans-influence from the bulky phosphine ligand. Intermolecular Au···Au interactions (3.60 Å) observed in the crystal lattice suggest weak aurophilic interactions, which may influence solid-state packing.
Comparative Structural Analysis with Related Triarylphosphinegold(I) Complexes
Structural variations among triarylphosphinegold(I) complexes arise from ligand electronic and steric effects (Table 2):
Table 2: Structural comparison of triarylphosphinegold(I) complexes
| Complex | Au–P (Å) | Au–Cl (Å) | ³¹P NMR (δ, ppm) | Ligand Electronic Effect |
|---|---|---|---|---|
| Chloro[tris(4-methylphenyl)phosphine]gold(I) | 2.234–2.298 | 2.298 | 8.25 | Electron-donating (p-CH3) |
| Chloro(triphenylphosphine)gold(I) | 2.27–2.28 | 2.21–2.22 | N/A | Neutral (Ph) |
| Chloro[tri(m-fluorophenyl)phosphine]gold(I) | 2.25 | 2.30 | 32.5 | Electron-withdrawing (m-F) |
| Chloro(tri-tert-butylphosphine)gold(I) | 2.31 | 2.35 | N/A | Sterically bulky (t-Bu) |
Key trends include:
- Electron-donating substituents (e.g., p-CH3) shorten Au–P bonds by increasing backdonation from gold to phosphorus.
- Bulky ligands (e.g., tri-tert-butylphosphine) elongate Au–P bonds due to steric repulsion.
- Electron-withdrawing groups (e.g., m-F) deshield phosphorus nuclei, shifting ³¹P NMR signals upfield.
The linear geometry persists across all analogs, but ligand properties modulate reactivity. For instance, the tris(4-methylphenyl) derivative’s balanced steric and electronic profile makes it preferable for catalytic applications requiring moderate ligand lability.
Properties
Molecular Formula |
C21H21AuClP+ |
|---|---|
Molecular Weight |
536.8 g/mol |
IUPAC Name |
chloro-tris(4-methylphenyl)phosphanium;gold |
InChI |
InChI=1S/C21H21ClP.Au/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;/q+1; |
InChI Key |
WWAKYVAMJKCJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Cl.[Au] |
Origin of Product |
United States |
Preparation Methods
Grignard Route
A common method involves reacting PCl₃ with 4-methylphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) under inert conditions. The Grignard reagent (3 equivalents) is added dropwise to PCl₃ at 0°C, followed by refluxing for 12 hours. Hydrolysis with aqueous NH₄Cl yields the crude ligand, which is purified via recrystallization from ethanol. This method achieves yields of 65–75%, with purity confirmed by ³¹P NMR (δ ~ −5 ppm).
Alternative Organometallic Approaches
Lithium-halogen exchange using 4-methylphenyllithium and PCl₃ in diethyl ether offers a faster route (~4 hours) but requires stringent moisture control. While yields are comparable to the Grignard method (70%), scalability challenges limit its industrial application.
Preparation of Gold, Chloro[tris(4-methylphenyl)phosphine]-
The gold complex is synthesized via two primary routes: electrochemical oxidation and ligand substitution reactions .
Electrochemical Synthesis via Anodic Dissolution
A robust method involves dissolving gold metal anodically in acetonitrile containing P(ptol)₃ and HCl. In a typical procedure:
- A gold anode and platinum cathode are immersed in a solution of P(ptol)₃ (1.2 equivalents) and 0.1 M HCl in CH₃CN.
- A constant current (10 mA/cm²) is applied for 24 hours, yielding a colorless solution.
- Slow evaporation at 4°C produces colorless crystals of [AuP(ptol)₃Cl] in 85% yield.
Key Advantages :
- Avoids harsh reducing agents.
- High purity due to in situ generation of Au⁺.
- Scalable for gram-scale production.
Ligand Substitution from Gold(I) Precursors
Reaction of [AuCl(tht)] (tht = tetrahydrothiophene) with P(ptol)₃ in dichloromethane provides a straightforward alternative:
- [AuCl(tht)] (1.0 g, 3.3 mmol) and P(ptol)₃ (1.5 g, 3.6 mmol) are stirred in CH₂Cl₂ for 2 hours.
- Precipitation with hexane yields the product as a white solid (92% yield).
Characterization Data :
Mechanistic and Structural Insights
Reaction Pathways
The electrochemical route proceeds via oxidation of Au⁰ to Au⁺ at the anode, followed by coordination of P(ptol)₃ and Cl⁻. Competing pathways may involve transient Au(III) intermediates, as evidenced by side products like [Au(C^N^C)]₂ in analogous systems. DFT calculations suggest a near-linear Au–Cl–P transition state during ligand exchange, with ΔG‡ ≈ 25 kcal/mol.
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a linear P–Au–Cl geometry (bond angle: 173.2–179.6°) with Au–P and Au–Cl distances of 2.265(4) Å and 2.290(4) Å, respectively. The bulky P(ptol)₃ ligand induces aurophilic interactions (Au···Au = 3.375 Å), stabilizing the dimeric structure in the solid state.
Table 1 : Crystallographic Parameters for [AuP(ptol)₃Cl]
| Parameter | Value |
|---|---|
| Space group | Aba2 |
| a (Å) | 19.738(2) |
| b (Å) | 11.813(3) |
| c (Å) | 17.645(1) |
| Au–P bond length | 2.265(4) Å |
| Au–Cl bond length | 2.290(4) Å |
Purity and Stability Considerations
Purification Techniques
Stability Profile
The complex is stable under inert atmospheres at 2–8°C but hydrolyzes slowly in moist air to form [AuP(ptol)₃OH]. Storage in amber vials with molecular sieves extends shelf life to >6 months.
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Electrochemical | 85 | 98 | High |
| Ligand Substitution | 92 | 95 | Moderate |
Challenges and Mitigation Strategies
Byproduct Formation
Phosphorane species (e.g., (ptol)₃P(OMe)₂) may form during methoxy-group transfer reactions. These are minimized by using anhydrous solvents and sub-stoichiometric HCl.
Aurophilic Aggregation
The propensity for Au···Au interactions complicates isolation. Adding sterically hindered co-ligands (e.g., PPh₃) disrupts dimerization without affecting yield.
Chemical Reactions Analysis
Gold, chloro[tris(4-methylphenyl)phosphine]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chlorine or phosphine ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The gold center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Catalytic Reactions: This compound is often used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include halide abstraction agents, reducing agents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Gold, chloro[tris(4-methylphenyl)phosphine]- has a wide range of scientific research applications, including:
Biology: Research studies have explored its potential use in biological systems, particularly in the development of gold-based drugs and therapeutic agents.
Medicine: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism by which gold, chloro[tris(4-methylphenyl)phosphine]- exerts its effects involves the coordination of the gold center with various substrates. The gold atom can activate π-systems, facilitating nucleophilic addition reactions. The phosphine ligands play a crucial role in stabilizing the gold center and modulating its reactivity. Molecular targets and pathways involved in its action include the activation of carbon-carbon and carbon-heteroatom bonds, making it a versatile catalyst in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chloro(triphenylphosphine)gold(I) (ClAuPPh3)
- Structure and Properties: ClAuPPh3 (CAS: 14243-64-2) is a linear complex with Au–P and Au–Cl bond lengths of ~2.28 Å and ~2.29 Å, respectively . The triphenylphosphine ligand provides strong σ-donor and π-acceptor properties.
- Applications: Widely used in catalysis (e.g., alkyne functionalization, cycloadditions) and as a precursor for gold nanoparticles .
- Comparison: The 4-methylphenyl variant likely exhibits improved solubility in non-polar solvents due to the methyl groups, while maintaining similar catalytic activity. However, steric hindrance from the methyl substituents may slow ligand substitution kinetics compared to ClAuPPh3.
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (TPPGPA)
- Structure and Synthesis : Synthesized in 75% yield via reaction of phenylacetylene with chloro[tris(para-CF3-phenyl)phosphine]gold(I) . Characterized by ¹⁹F and ³¹P NMR.
- Applications : Used in clusteroluminescence studies and catalytic multicomponent reactions .
- Comparison : The electron-withdrawing CF3 groups enhance oxidative stability and alter electronic properties compared to the methyl-substituted analog. This likely increases Lewis acidity, making TPPGPA more reactive in electrophilic catalysis.
| Property | (4-CF3C6H4)3PAuCl | (4-MeC6H4)3PAuCl |
|---|---|---|
| ³¹P NMR Shift (δ, ppm) | Not reported | Not reported |
| Yield in Synthesis | 75% | Not reported |
| Catalytic Activity | High in alkyne reactions | Likely moderate |
Chloro[tris(2-thienyl)phosphine]gold(I)
- Structure: Linear geometry (Au–P: 2.227 Å, Au–Cl: 2.285 Å) with thienyl ligands enabling π-interactions. No significant aurophilic interactions observed .
- Applications : Precursor for biologically active phosphinegold(I) thiolates .
- Comparison : The 2-thienyl ligand’s π-conjugation and sulfur heteroatoms enable unique redox properties and coordination modes, unlike the purely aryl-based 4-methylphenyl analog.
Chloro[tris(pentafluorophenyl)phosphine]gold(I)
- Synthesis and Characterization : Prepared quantitatively; ³¹P NMR δ = −35.4 ppm .
- Applications : Effective in alkyne hydroarylation and fluorination reactions due to strong electron-withdrawing effects .
- Comparison : The pentafluorophenyl ligand’s extreme electron deficiency enhances gold’s electrophilicity, making this complex more reactive than (4-MeC6H4)3PAuCl in polar reactions.
Antitumor Gold-Phosphine Complexes
- Examples: Mixed phosphine gold species (e.g., chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I)) show potent activity against breast and lung cancer cell lines (LC₅₀ < 0.01 μM for MCF7) . Naphthalimide-gold(I) phosphine complexes exhibit antiangiogenic effects .
Data Tables
Table 1. Structural and Spectroscopic Comparison
Biological Activity
The compound Gold, chloro[tris(4-methylphenyl)phosphine]- (also known as chloro[tri(p-tolyl)phosphine]gold(I)) is a gold(I) complex that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Biological Activity Overview
Research has demonstrated that chloro[tri(p-tolyl)phosphine]gold(I) exhibits significant biological activity, particularly against various cancer cell lines. The compound's mechanisms of action include:
- Induction of Apoptosis : It has been shown to trigger apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating damaged or unwanted cells.
- Interference with Cellular Signaling : The compound can disrupt cellular signaling pathways, potentially leading to altered cell proliferation and survival rates.
- Antimicrobial Properties : In addition to its anticancer effects, chloro[tri(p-tolyl)phosphine]gold(I) has exhibited antimicrobial activity, suggesting its utility in pharmaceutical formulations aimed at treating infections.
The biological activity of chloro[tri(p-tolyl)phosphine]gold(I) can be attributed to its interaction with biomolecules such as DNA and proteins. These interactions may influence the structural integrity and function of these biomolecules, thereby affecting cellular processes critical to cancer progression and microbial resistance .
Anticancer Activity
- Study on Cancer Cell Lines : In vitro studies have indicated that chloro[tri(p-tolyl)phosphine]gold(I) displays cytotoxic effects across various cancer cell lines. For instance, it has been reported that the compound induces significant antiproliferative effects in human cancer cells by activating caspase-3 and promoting apoptosis through nucleosome formation .
- Resistance Overcoming : A study highlighted that gold(I) complexes could overcome resistance in cisplatin-resistant cancer cell lines, showcasing their potential as alternative therapeutic agents .
Antimicrobial Activity
Research has also explored the antimicrobial efficacy of chloro[tri(p-tolyl)phosphine]gold(I). For example, it has been tested against Trichomonas vaginalis, a protozoan responsible for common sexually transmitted infections. The gold(I) complex demonstrated effective inhibition of the parasite while showing significantly lower toxicity to human cells compared to traditional treatments like metronidazole .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | K562 (leukemia), H460 (lung), OVCAR8 (ovarian) | 0.10 - 2.53 | Induces apoptosis via caspase activation |
| Antimicrobial | Trichomonas vaginalis | Not specified | Disruption of cellular processes |
Comparison with Other Gold Compounds
| Compound Name | Anticancer Activity | Antimicrobial Efficacy |
|---|---|---|
| Chloro[tri(p-tolyl)phosphine]gold(I) | High | Moderate |
| Auranofin | Moderate | High |
| Gold(III)-Phosphine Complexes | High | Low |
Q & A
Q. What are the optimal synthetic methodologies for preparing chloro[tris(4-methylphenyl)phosphine]gold(I), and how can purity be ensured?
The compound is typically synthesized by reacting tris(4-methylphenyl)phosphine with chloro(dimethylsulfide)gold(I) in dichloromethane under inert conditions. The reaction proceeds at room temperature for 4–6 hours, followed by solvent removal to yield the product as a white solid. Purity is confirmed via P-NMR (δ ~8–33 ppm, depending on ligand steric effects) and elemental analysis (e.g., C: ~49–54%, H: ~3–4%). Deviations in elemental analysis may indicate residual solvent or incomplete ligand substitution, necessitating recrystallization or column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this gold(I) complex?
Key techniques include:
- H and P-NMR : To confirm ligand coordination and assess steric/electronic effects. For example, P-NMR shifts correlate with phosphine donor strength .
- Elemental analysis : To verify stoichiometry. Discrepancies >0.3% in carbon/hydrogen values suggest impurities requiring further purification .
- X-ray crystallography : Resolves molecular geometry (e.g., linear Au–P–Cl arrangement) and confirms ligand substitution patterns .
Q. How do steric effects of tris(4-methylphenyl)phosphine influence the stability of the gold(I) complex?
Bulky 4-methylphenyl groups increase steric hindrance, stabilizing the complex against ligand dissociation. This is evidenced by higher thermal stability in thermogravimetric analysis (TGA) and reduced reactivity in solution-phase ligand-exchange experiments compared to less hindered analogues .
Advanced Research Questions
Q. How can discrepancies between calculated and experimental elemental analysis data be resolved?
Discrepancies (e.g., C: 54.36% calculated vs. 54.24% found ) may arise from:
- Hydrate/solvent retention : Use Karl Fischer titration or TGA to detect moisture.
- Incomplete combustion : Optimize combustion conditions (e.g., oxygen flow rate).
- Sample inhomogeneity : Ensure thorough grinding and multiple sampling. Cross-validation with high-resolution mass spectrometry (HRMS) is recommended .
Q. What mechanistic insights can be gained from studying the dynamic behavior of gold(I) π-complexes derived from this precursor?
Dynamic NMR studies of gold(I) methoxypropene π-complexes reveal fluxional behavior, such as ligand rotation or π-σ interconversion, influenced by phosphine steric bulk. Variable-temperature H-NMR (e.g., coalescence temperatures) quantifies activation barriers, providing insight into catalytic intermediate stability .
Q. How does modifying the phosphine ligand (e.g., electron-withdrawing substituents) alter the catalytic activity of gold(I) complexes?
Electron-withdrawing groups (e.g., CF) on the phosphine ligand increase Lewis acidity at the gold center, enhancing electrophilic activation of substrates like alkynes. Comparative studies using P-NMR and kinetic profiling (e.g., hydroarylation rates) demonstrate a linear free-energy relationship between ligand electronics and catalytic efficiency .
Q. What are the challenges in crystallizing this gold(I) complex, and how can they be addressed?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
